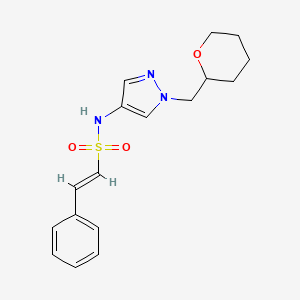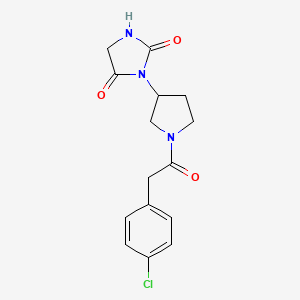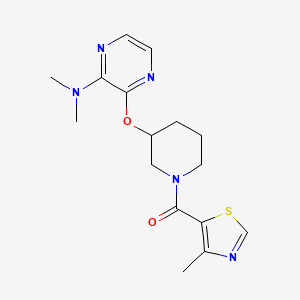
(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . In one study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom.Chemical Reactions Analysis
While specific chemical reactions involving this compound have not been detailed in the search results, similar compounds have been evaluated for their anti-tubercular activity .Physical And Chemical Properties Analysis
The compound has a molecular weight of347.44. More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Anticancer Evaluation
Heterocyclic compounds, particularly those containing pyrazole and pyrazine rings, have been synthesized and evaluated for their potential anticancer properties. For example, the synthesis of various heterocyclic systems incorporating pyrazole and oxazolone moieties has been explored, revealing moderate effects against bacterial and fungal species, and in some cases, anticancer activity (Gouhar & Raafat, 2015; Hafez, El-Gazzar, & Al-Hussain, 2016). These findings suggest that compounds with similar structural motifs could be investigated for their biological activities, including anticancer effects.
Antimicrobial and Antimycobacterial Activity
Compounds structurally related to the query molecule have been explored for their antimicrobial and antimycobacterial activities. Research has shown that derivatives of nicotinic acid hydrazide, which share functional group similarities with the query compound, exhibit promising antimicrobial and antimycobacterial properties (Sidhaye et al., 2011). This suggests potential research avenues in developing antimicrobial agents from compounds containing similar functional groups.
Catalytic Activity and Synthetic Applications
The presence of dimethylamino and thiazolyl groups in compounds has been leveraged in catalytic processes and the synthesis of complex molecules. Research involving similar structures has highlighted their utility in synthesizing diverse heterocyclic systems, indicating that our compound of interest could serve as a versatile reagent or catalyst in organic synthesis (Stanovnik et al., 2002).
Potential in Drug Development
The structural complexity and presence of multiple functional groups in compounds like the one queried suggest potential for drug development, especially as ligands targeting specific biological receptors or enzymes. Although direct studies on the compound were not found, analogous compounds have shown interactions with biological targets, such as cannabinoid receptors, indicating the potential for similar compounds to be explored in pharmacological contexts (Shim et al., 2002).
Direcciones Futuras
Propiedades
IUPAC Name |
[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-11-13(24-10-19-11)16(22)21-8-4-5-12(9-21)23-15-14(20(2)3)17-6-7-18-15/h6-7,10,12H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOZZJJPIQOPHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCCC(C2)OC3=NC=CN=C3N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

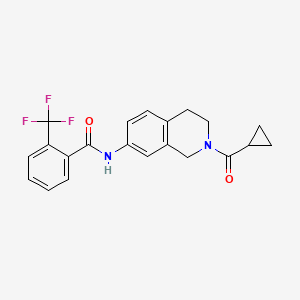
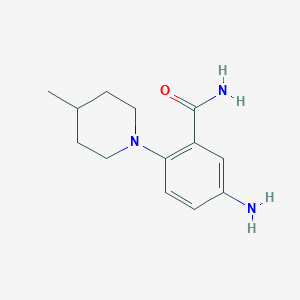
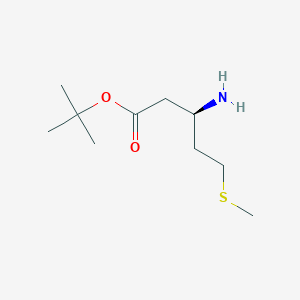
![1-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine Hydrochloride](/img/structure/B2773037.png)
![N1-(2-methoxyphenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2773038.png)
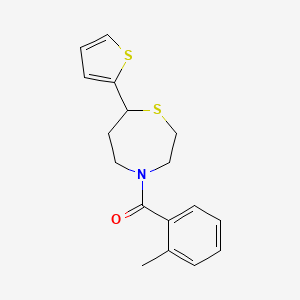
![2-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2773041.png)
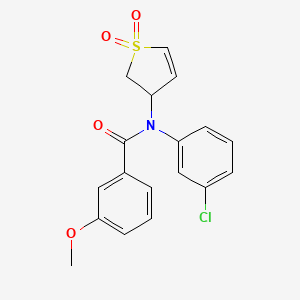
![1-((4-chlorophenyl)sulfonyl)-3-cyclopentyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2773043.png)
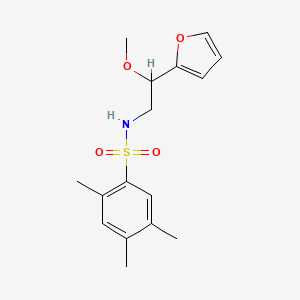
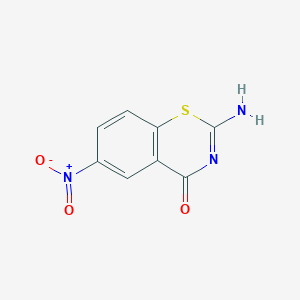
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2773050.png)
